4-Fluoro-3,5-dimethyl-DL-phenylalanine

Vue d'ensemble

Description

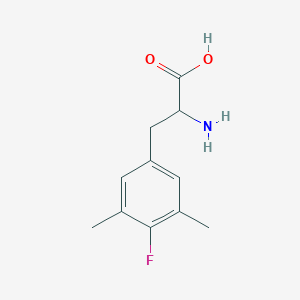

4-Fluoro-3,5-dimethyl-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of fluorine and methyl groups on the phenyl ring. Its molecular formula is C11H14FNO2, and it has a molecular weight of 211.24 g/mol

Méthodes De Préparation

The synthesis of 4-Fluoro-3,5-dimethyl-DL-phenylalanine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with commercially available 4-fluoro-3,5-dimethylbenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Amino Acid Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

4-Fluoro-3,5-dimethyl-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the amino acid to its corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

FDMPA plays a crucial role in drug design and development. The incorporation of fluorine into amino acids can enhance the pharmacological properties of drugs. Specifically:

- Therapeutic Agents : FDMPA is utilized as a building block in the synthesis of novel therapeutic agents aimed at treating neurological disorders. Its fluorinated structure can improve the bioavailability and stability of drugs .

- Enzyme Inhibitors : Research indicates that fluorinated phenylalanines, including FDMPA, can act as effective enzyme inhibitors. This property is beneficial in developing treatments for various diseases by modulating enzyme activity .

Biochemical Research

In biochemical studies, FDMPA serves multiple purposes:

- Protein Interactions : The compound is employed to study protein interactions and enzyme activities, providing insights into metabolic pathways and cellular functions .

- Peptide Synthesis : FDMPA is instrumental in synthesizing fluorinated peptides, which can enhance the stability and bioactivity of therapeutic agents. The fluorination helps to increase the resistance of peptides to enzymatic degradation .

Neuroscience Studies

FDMPA is particularly valuable in neuroscience research:

- Neurotransmitter Systems : The compound aids in investigating neurotransmitter systems, contributing to a better understanding of brain chemistry and potential therapeutic targets for neurological conditions .

- Imaging Techniques : Fluorinated amino acids are also used in positron emission tomography (PET) imaging to study brain function and diagnose neurological disorders .

Analytical Chemistry

In analytical applications, FDMPA is used in various techniques:

- NMR and Mass Spectrometry : Researchers utilize FDMPA to improve the detection and characterization of biomolecules through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. Its unique chemical properties allow for enhanced resolution and specificity in analyses .

Case Study 1: Synthesis of Fluorinated Peptides

Research has demonstrated the successful incorporation of FDMPA into peptide sequences, resulting in peptides with improved stability and bioactivity. A study highlighted the synthesis of a peptide containing FDMPA that exhibited enhanced resistance to proteolytic degradation compared to its non-fluorinated counterpart .

Case Study 2: Neuroimaging Applications

FDMPA has been explored as a radiolabeled compound for PET imaging studies. Its ability to act as a tracer allows for non-invasive imaging of brain activity, providing critical insights into neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4-Fluoro-3,5-dimethyl-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the phenyl ring, altering the compound’s interaction with biological targets. This can lead to changes in enzyme activity, receptor binding, and overall cellular function .

Comparaison Avec Des Composés Similaires

4-Fluoro-3,5-dimethyl-DL-phenylalanine can be compared with other fluorinated amino acids, such as:

4-Fluoro-DL-phenylalanine: Lacks the methyl groups, leading to different steric and electronic properties.

3,5-Dimethyl-DL-phenylalanine: Lacks the fluorine atom, resulting in different reactivity and biological activity.

4-Fluoro-3-methyl-DL-phenylalanine: Contains only one methyl group, affecting its overall properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Fluoro-3,5-dimethyl-DL-phenylalanine (FDMP) is a fluorinated derivative of phenylalanine, an essential amino acid. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and biological activities. The incorporation of fluorine and methyl groups alters its interaction with biological systems, making it a valuable subject for research.

The biological activity of FDMP primarily stems from its incorporation into peptides and proteins. The fluorine atom in FDMP modifies the electronic properties of the phenyl ring, which can influence enzyme activity, receptor binding, and cellular functions. This modification can lead to significant changes in the biochemical pathways involving amino acids.

Biological Studies and Applications

FDMP is utilized in several scientific research applications:

- Medicinal Chemistry : It serves as a building block in synthesizing pharmaceutical compounds aimed at treating neurological disorders. Its ability to mimic natural amino acids allows researchers to explore its potential therapeutic effects.

- Protein Synthesis : Due to its structural similarity to natural amino acids, FDMP is employed in studies involving protein synthesis and enzyme interactions. It can affect the folding and stability of proteins, which is crucial for understanding various biological processes.

- Materials Science : FDMP has applications in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for the design of materials that can be tailored for specific functions.

Comparative Analysis with Similar Compounds

FDMP can be compared with other fluorinated amino acids to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-DL-phenylalanine | Lacks methyl groups | Different steric and electronic properties |

| 3,5-Dimethyl-DL-phenylalanine | Lacks fluorine atom | Different reactivity |

| 4-Fluoro-3-methyl-DL-phenylalanine | Contains one methyl group | Altered overall properties |

The distinct substitution pattern of FDMP imparts unique chemical and biological properties that differentiate it from these related compounds.

Case Studies

Recent studies have highlighted the effects of phenylalanine derivatives on metabolic pathways. For example, research indicates that elevated levels of phenylalanine can impair insulin signaling and glucose uptake in adipocytes, which may provide insight into the metabolic implications of FDMP when used in dietary contexts .

In another study involving mice fed a phenylalanine-rich diet, significant changes were observed in body weight and glucose metabolism, suggesting that similar effects could be anticipated with FDMP due to its structural resemblance to phenylalanine .

Propriétés

IUPAC Name |

2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXQFWPMVPQNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.